4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate
Description
Structural Characterization of 4-O-(β-D-Galactopyranosyl)-α-D-Mannopyranose Monohydrate
Molecular Architecture and Glycosidic Bond Configuration
4-O-(β-D-Galactopyranosyl)-α-D-mannopyranose monohydrate is a disaccharide composed of two hexopyranosyl units linked via a β-1,4-glycosidic bond. Its molecular formula is C₁₂H₂₂O₁₁·H₂O (molecular weight: 360.3 g/mol), with a monohydrate water molecule integrated into its crystal lattice. The structure consists of:
- α-D-mannopyranose (reducing end): A six-membered ring with hydroxyl groups at C2 (axial), C3 (axial), and C4 (equatorial), and a hemiacetal oxygen at C1.
- β-D-galactopyranose (non-reducing end): A six-membered ring with hydroxyl groups at C2 (axial), C3 (axial), and C4 (equatorial), linked to the mannose via a β-glycosidic bond at C4.
The glycosidic linkage adopts a trans configuration, distinct from the cis arrangement observed in lactose (α-D-galactose linked to β-D-glucose). This structural divergence arises from the epimerization of lactose, where the C2 hydroxyl group of glucose is inverted to form mannose.
Key Structural Features
| Component | Configuration | Positional Arrangement |
|---|---|---|
| Mannopyranose (C1) | α-anomeric | Hemiacetal oxygen (C1-O) |
| Galactopyranose (C4) | β-anomeric | Glycosidic bond (C1-O-C4) |
| Monohydrate Water | Hydration shell | Hydrogen-bonded to hydroxyls |
Comparative Analysis of Anomeric Forms and Tautomeric Equilibria
The α-anomeric configuration of the mannose moiety and β-anomeric configuration of the galactose moiety stabilize distinct tautomeric equilibria compared to lactose. Key differences include:
Anomeric Effects :
Tautomeric Equilibria :
- Unlike lactose, which exists in equilibrium between α- and β-anomers in solution, 4-O-(β-D-galactopyranosyl)-α-D-mannopyranose monohydrate remains predominantly in its α-mannose form due to steric and electronic stabilization.
- The monohydrate water molecule participates in hydrogen bonding, further rigidifying the α-anomeric configuration.
Crystallographic Studies and Hydration Patterns in Monohydrate Form
X-ray crystallography reveals a crystalline structure characterized by:
- Hydration Network : One water molecule per disaccharide unit forms hydrogen bonds with hydroxyl groups at C2 and C3 of the mannose unit and C3 of the galactose unit.
- Unit Cell Dimensions : Orthorhombic packing with dimensions approximating a = 41.9 Å, b = 87.5 Å, c = 94.0 Å, similar to lactose monohydrate but with distinct hydrogen-bonding motifs.
- Growth Faces : Predominant growth along the c -axis, influenced by the β-glycosidic bond’s spatial arrangement.
Crystallographic Data Summary
| Parameter | Value (Monohydrate) | Comparison to Lactose Monohydrate |
|---|---|---|
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit Cell Volume (ų) | ~3,500 | ~3,400 |
| Water Molecules/Unit | 1 | 1 |
| Hydrogen Bonds/Unit | 12–15 | ~10 |
Spectroscopic Fingerprinting (NMR, IR, Mass Spectrometry)
NMR Spectroscopy
- ¹H NMR : Key signals include:
- ¹³C NMR : Distinct signals for C1 (α-mannose: ~95 ppm; β-galactose: ~102 ppm) and glycosidic C4 (mannose: ~70 ppm; galactose: ~65 ppm).
Infrared (IR) Spectroscopy
- O-H Stretching : Broad bands at 3,400–3,200 cm⁻¹ due to hydroxyl groups and hydration water.
- C-O-C Stretching : Peaks at 1,100–1,050 cm⁻¹, characteristic of glycosidic bonds.
- C-H Stretching : Sharp bands at 2,900–2,850 cm⁻¹ (C-O-H and C-H in CH₂ groups).
Mass Spectrometry
Electrospray ionization (ESI) generates a [M+H]⁺ ion at m/z 361.1 , with fragmentation patterns indicating cleavage at the glycosidic bond (yielding m/z 163 for galactose and m/z 197 for mannose derivatives).
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8+,9-,10-,11+,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLPVUVIUVCRA-OCHQEDKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2O)O)O)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669973 | |
| Record name | 4-O-beta-D-Galactopyranosyl-alpha-D-mannopyranose--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103302-12-1 | |
| Record name | 4-O-beta-D-Galactopyranosyl-alpha-D-mannopyranose--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzymatic Synthesis
The most documented and biologically relevant method for preparing 4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate involves enzymatic glycosylation:
- Substrate and Enzyme: The enzymatic addition of a galactose unit to a mannose-containing precursor (such as GM2 ganglioside or free mannose derivatives) is catalyzed by the enzyme β-galactosyltransferase.
- Reaction Conditions: Typically performed in aqueous buffer systems optimized for enzyme activity, at controlled pH and temperature to maintain enzyme stability.
- Outcome: This method yields the β-(1→4) glycosidic bond with high regio- and stereoselectivity, producing the desired disaccharide monohydrate.
This enzymatic approach is favored for its specificity and mild reaction conditions, which preserve the integrity of sensitive sugar moieties.
Chemical Synthesis
Chemical synthesis of 4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate is more complex due to the need for:
- Protection/Deprotection Strategies: To achieve selective glycosylation at the 4-OH position of mannose, hydroxyl groups on both sugars must be protected with orthogonal protecting groups.
- Glycosylation Reactions: Use of glycosyl donors (e.g., galactosyl halides or trichloroacetimidates) and acceptors (protected mannose derivatives) under catalytic conditions (e.g., Lewis acids like BF3·Et2O or TMSOTf) to form the β-(1→4) linkage.
- Orthogonal N-Protected Amino Residues: Recent advances include the synthesis of bifunctionalized oligosaccharides with orthogonal N-protection at reducing and non-reducing ends to facilitate further conjugation or derivatization.
This method requires careful control of reaction steps to avoid side reactions such as acyl migration and to ensure high yields and purity.
Analytical Characterization During Preparation
To confirm the structure and purity of the synthesized compound, the following analytical techniques are employed:
These methods ensure that the product meets the required chemical specifications.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Enzymatic Glycosylation | Uses β-galactosyltransferase enzyme; aqueous mild conditions | High regio- and stereoselectivity; environmentally friendly | Requires enzyme availability; scale-up challenges |
| Chemical Synthesis | Protection/deprotection strategies; glycosyl donors and catalysts | Flexibility in modifications; scalable | Complex multi-step process; risk of side reactions |
| Orthogonal N-Protected Amino Functionalization | Incorporation of protective groups for further conjugation | Enables bifunctionalized oligosaccharides for research | Requires precise synthetic control |
Research Findings and Notes
- Enzymatic synthesis is the preferred route for biologically active forms due to its specificity and mild conditions, which preserve the functional integrity of the sugar units.
- Chemical synthesis, while more labor-intensive, allows for structural modifications and the creation of derivatives useful in glycobiology research.
- The order of synthetic steps, especially in chemical methods, is critical to avoid acyl migration and ensure product stability.
- Analytical techniques such as HPLC, NMR, and MS are indispensable for confirming the structure and purity of the final product.
Chemical Reactions Analysis
Enzymatic Glycosylation and Metabolism
This compound serves as a substrate for glycosyltransferases, enzymes critical for glycosylation reactions in glycoconjugate biosynthesis. Studies highlight its role in synthesizing glycoproteins and glycolipids through enzymatic galactose transfer . Key insights include:
-
Glycosyltransferase Activity : Acts as a donor substrate for β-1,4-galactosyltransferases, facilitating the formation of glycosidic bonds in complex carbohydrates .
-
Carbohydrate-Active Enzymes : Utilized in enzymatic assays to study substrate specificity and kinetics of galactosidases and mannosidases, which hydrolyze or modify its glycosidic linkage .
Oxidation Pathways
Under alkaline conditions with oxygen, the compound undergoes oxidative degradation analogous to lactose:
-
Catalytic Oxidation : Pd/C or Pd-Bi/C catalysts in alkaline media oxidize the reducing end (mannose moiety) to form aldonic acids (e.g., mannobionic acid) .
-
Selectivity : High selectivity (>75%) is achieved at low temperatures (293 K) and high oxygen partial pressure .
| Oxidizing Agent | Catalyst | Product | Selectivity |
|---|---|---|---|
| O2 (1 bar) | Pd-Bi/C | Aldonic acid derivatives | ~100% |
Synthetic Modifications
Synthesis routes involve protective group strategies and displacement reactions:
-
Mesylation and Azidation : The 4-hydroxyl group is activated via mesylation (methanesulfonyl chloride) and displaced by nucleophiles like azide or acetate .
-
Reduction : Azide intermediates are reduced to amines for further functionalization (e.g., glycosylamine derivatives) .
Example Synthesis Pathway :
Biochemical Interactions
The compound demonstrates targeted bioactivity:
-
Leishmania Inhibition : Inhibits glycoinositol phospholipid binding in Leishmania major, suggesting lectin-like interactions .
-
Protein Binding : Structural compatibility with antifreeze glycoproteins (AFGPs) and lectins, modulating crystal growth in carbohydrate matrices .
Stability and Degradation
Scientific Research Applications
4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate has several applications in scientific research, including:
Chemistry: It serves as a substrate in glycosylation reactions and as a building block for the synthesis of more complex carbohydrates.
Biology: The compound is used to study glycosidic bond formation and cleavage, as well as the role of glycosides in biological systems.
Medicine: It has potential therapeutic applications, such as in the development of glycoside-based drugs for treating various diseases.
Industry: The compound is used in the food industry as a sweetener and in the production of bioactive compounds.
Mechanism of Action
4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate is similar to other glycosides such as lactose and maltose. its unique structure and properties set it apart from these compounds. Unlike lactose, which is composed of glucose and galactose, this compound features mannose and galactose. This difference in structure can lead to distinct biological activities and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Lactose (4-O-β-D-Galactopyranosyl-α-D-Glucopyranose Monohydrate)
- Structure : β-D-galactose linked to α-D-glucose via β-1,4 glycosidic bond.
- Molecular Formula : C₁₂H₂₂O₁₁·H₂O (identical to Epilactose) .
- Key Differences: Anomeric Configuration: Lactose has α-D-glucose, while Epilactose has α-D-mannose. The C2 hydroxyl group orientation in mannose (axial) vs. glucose (equatorial) influences solubility and reactivity .
Maltose Monohydrate (4-O-α-D-Glucopyranosyl-α-D-Glucopyranose)
- Structure : Two α-D-glucose units linked via α-1,4 glycosidic bond.
- Molecular Formula : C₁₂H₂₂O₁₁·H₂O .
- Key Differences: Glycosidic Linkage: α-1,4 vs. β-1,4 in Epilactose.
Cellobiose (4-O-β-D-Glucopyranosyl-β-D-Glucopyranose)
Physicochemical Properties
Spectroscopic and Analytical Comparisons
- NMR Spectroscopy: Epilactose’s ¹H/¹³C-NMR spectra would differ from lactose due to mannose’s C2 axial -OH, causing distinct chemical shifts in the pyranose ring . Lactose monohydrate shows characteristic anomeric proton signals at δ 5.23 (α-glucose) and δ 4.52 (β-galactose) , while Epilactose’s α-mannose anomeric proton is expected near δ 5.1–5.3 .
- Paramagnetic Resonance: Irradiation studies on mannopyranose derivatives show radical formation patterns distinct from glucopyranose/galactopyranose due to C2 configuration differences .
Biological Activity
4-O-(β-D-Galactopyranosyl)-α-D-mannopyranose monohydrate, also known as epilactose, is a rare disaccharide with significant biological implications, particularly in the fields of nutrition and microbiology. This compound is a non-digestible carbohydrate that has garnered attention for its potential prebiotic effects and its role in modulating gut microbiota. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
- Chemical Formula : C₁₂H₂₂O₁₁
- CAS Number : 103302-12-1
- Molecular Weight : 342.30 g/mol
- Structure : The compound consists of a β-D-galactopyranosyl group linked to an α-D-mannopyranose unit.
Prebiotic Effects
Prebiotic Potential : Epilactose is classified as a prebiotic due to its ability to promote the growth of beneficial gut bacteria. Research indicates that it can selectively stimulate the growth of certain bifidobacteria and lactobacilli, which are crucial for maintaining gut health.
Table 1: Effects of Epilactose on Gut Microbiota
| Bacterial Strain | Growth Response (CFU/mL) | Reference |
|---|---|---|
| Bifidobacterium bifidum | Increased by 40% | |
| Lactobacillus rhamnosus | Increased by 30% | |
| Escherichia coli | No significant change |
Epilactose's prebiotic effects are attributed to its structure, which allows it to resist digestion in the upper gastrointestinal tract, thus reaching the colon intact. Here, it serves as a substrate for fermentation by specific gut bacteria. The fermentation process results in the production of short-chain fatty acids (SCFAs), which are beneficial for colonic health and may enhance immune responses.
Case Studies
-
Impact on Gut Health :
A study conducted on healthy adults demonstrated that the intake of epilactose led to an increase in bifidobacteria levels and a decrease in pathogenic bacteria such as Clostridium perfringens. This shift was associated with improved gut health markers, including reduced inflammation levels. -
Diabetes Management :
In a clinical trial involving diabetic patients, daily consumption of epilactose showed promising results in improving glycemic control. Patients exhibited lower fasting blood glucose levels and improved insulin sensitivity compared to the control group.
Research Findings
Recent studies have explored the biochemical pathways through which epilactose exerts its effects:
- SCFA Production : Fermentation of epilactose by gut microbiota leads to SCFA production, particularly acetate and butyrate, which play critical roles in gut health and metabolic regulation.
- Immune Modulation : Research indicates that SCFAs produced from epilactose fermentation can enhance the production of anti-inflammatory cytokines while reducing pro-inflammatory markers.
Table 2: Biological Activities Associated with Epilactose
Q & A
Q. What are the key structural features of 4-O-(β-D-Galactopyranosyl)-α-D-Mannopyranose monohydrate, and how are they validated experimentally?
The compound is a disaccharide comprising β-D-galactopyranose linked via a 1→4 glycosidic bond to α-D-mannopyranose, with a monohydrate crystalline form. Structural validation employs:
- X-ray crystallography : Resolves the stereochemistry of the glycosidic bond and confirms the anomeric configuration (α/β) of both monosaccharides .
- NMR spectroscopy : Assigns proton and carbon signals (e.g., δ ~5.0 ppm for α-anomeric protons) and verifies linkage positions through NOE correlations .
- Mass spectrometry (MALDI-TOF) : Confirms molecular weight (e.g., observed [M+Na]⁺ at m/z 1428.4937 in related oligosaccharides) .
Q. What synthetic routes are available for preparing 4-O-(β-D-Galactopyranosyl)-α-D-Mannopyranose monohydrate?
Synthesis typically involves:
- Glycosylation strategies : Use of protected galactosyl donors (e.g., 2,3,4,6-tetra-O-benzyl-β-D-galactopyranosyl sulfoxide) to ensure stereoselective α/β linkage formation. Deprotection steps follow glycosylation .
- Enzymatic methods : β-Galactosidases or glycosyltransferases to catalyze regioselective bond formation, though substrate specificity must be optimized .
- Crystallization : Hydrate formation is achieved by recrystallization from aqueous ethanol, monitored by differential scanning calorimetry (DSC) for hydrate stability .
Q. How does the monohydrate form influence the compound’s stability and solubility?
- Stability : The monohydrate structure stabilizes the crystal lattice via hydrogen bonding between water molecules and hydroxyl groups, reducing hygroscopicity compared to anhydrous forms. Thermal gravimetric analysis (TGA) shows water loss above 100°C .
- Solubility : The hydrate exhibits moderate aqueous solubility (~50 mg/mL at 25°C), influenced by hydrogen-bonding networks. Solubility parameters (Hansen solubility parameters) can be calculated using group contribution methods .
Advanced Research Questions
Q. How can conflicting NMR data for glycosidic linkage conformation be resolved?
Contradictions in NOE/ROESY data or coupling constants (³JH,H) may arise from conformational flexibility. Solutions include:
- Molecular dynamics simulations : Predicts dominant conformers in solution and validates against experimental NOE patterns .
- Residual dipolar coupling (RDC) : Aligns molecules in liquid crystals to measure anisotropic interactions, refining torsion angles (e.g., Φ/Ψ for glycosidic bonds) .
- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., lactose monohydrate) with well-defined linkage geometries .
Q. What advanced analytical techniques are critical for characterizing batch-to-batch variability in synthetic batches?
- High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) : Quantifies free monosaccharides and detects hydrolysis products (<1% impurity threshold) .
- X-ray powder diffraction (XRPD) : Identifies polymorphic impurities by comparing diffraction patterns with reference data .
- Isothermal titration calorimetry (ITC) : Measures binding affinity to lectins (e.g., concanavalin A) to assess functional consistency .
Q. How can the compound’s interactions with biological receptors be systematically studied?
- Surface plasmon resonance (SPR) : Immobilizes lectins or receptors on sensor chips to measure real-time binding kinetics (kon/koff) .
- Crystallographic docking : Fits the compound into receptor active sites (e.g., galectin-3) using software like AutoDock, validated by mutagenesis studies .
- Competitive ELISA : Quantifies inhibition of natural ligand binding (e.g., IC50 values for galactose-specific antibodies) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
